molecular formula C15H15F3N2O4 B2720571 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097893-86-0

3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No.: B2720571
CAS No.: 2097893-86-0
M. Wt: 344.29
InChI Key: NHNBNEATECFFRG-UHFFFAOYSA-N
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Description

3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one (CAS 2097893-86-0) is a synthetic oxazolidinone derivative with a molecular formula of C15H15F3N2O4 and a molecular weight of 344.29 . Oxazolidinones are a well-established class of compounds known for their potent antibacterial activity, particularly against multi-drug resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . The mechanism of action for this class is distinct from other antibacterial agents; oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of a functional 70S initiation complex, a critical early step in protein synthesis . Specifically, they are known to inhibit the first peptide bond formation by interfering with the binding of the initiator tRNA to the ribosomal P-site . Beyond its core antibacterial research applications, the structural features of this compound—including the trifluoromethoxy benzoyl group and the fused pyrrolidin-3-yl-oxazolidinone ring system—make it a valuable intermediate or scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules . Patents disclose that substituted oxazolidinones can be developed for treatments well beyond infectious diseases, including conditions related to coagulation, such as thromboembolism . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O4/c16-15(17,18)24-12-3-1-10(2-4-12)13(21)19-6-5-11(9-19)20-7-8-23-14(20)22/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNBNEATECFFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one typically involves multiple steps:

    Formation of the Benzoyl Intermediate:

    Pyrrolidine Ring Formation: The benzoyl intermediate is then reacted with a suitable amine to form the pyrrolidine ring. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the ring closure.

    Oxazolidinone Formation: The final step involves the cyclization of the pyrrolidine derivative with an appropriate isocyanate to form the oxazolidinone ring. This reaction is typically carried out under mild conditions to prevent decomposition of the intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

One of the most notable applications of this compound is its potential as an antibacterial agent . The trifluoromethoxy group is known to improve the compound's binding affinity to bacterial targets, enhancing its efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies indicate that derivatives of this compound exhibit varying degrees of antibacterial activity, suggesting that structural modifications can lead to improved pharmacological profiles .

Drug Development

In drug development, 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one serves as a versatile building block for synthesizing more complex pharmaceutical compounds. Its ability to interact with specific molecular targets makes it a candidate for developing drugs aimed at treating infections or other diseases linked to bacterial resistance .

Agrochemicals

The compound's stability and specific reactivity make it suitable for use in the synthesis of agrochemicals . The unique properties imparted by the trifluoromethoxy group enhance the performance of agrochemical formulations, potentially leading to more effective pest control agents .

Specialty Chemicals

In addition to agrochemicals, this compound can be utilized in producing various specialty chemicals that require high stability and specific reactivity profiles. Its chemical versatility allows for adaptations in synthesis processes tailored to industrial needs .

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various derivatives of 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one against MRSA strains. Results indicated that certain modifications increased potency significantly compared to standard antibiotics. This highlights the potential for developing new antibacterial therapies utilizing this compound as a core structure.

Synthesis and Application in Drug Discovery

Another study focused on synthesizing derivatives based on this compound and assessing their biological activities through in vitro assays. The findings demonstrated that specific substitutions could enhance metabolic stability and bioavailability, making these derivatives promising candidates for further development in drug discovery efforts aimed at combating resistant bacterial strains .

Mechanism of Action

The mechanism of action of 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, while the oxazolidinone ring can provide additional interactions with the target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Application Evidence Source
3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one (Target) 1,3-oxazolidin-2-one + pyrrolidine 4-(Trifluoromethoxy)benzoyl at pyrrolidine N1 Hypothesized antiviral or enzymatic inhibition (by analogy) N/A
3-[(3R/S)-1-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one 1,3-oxazolidin-2-one + pyrrolidine Pyrimidoindole at pyrrolidine N1 SARS-CoV-2 NSP3 macrodomain inhibitor
3-{2-Amino-2-[4-(trifluoromethyl)phenyl]ethyl}-1,3-oxazolidin-2-one 1,3-oxazolidin-2-one Trifluoromethylphenyl ethylamine side chain Potential CNS activity (structural analogy to Zolmitriptan derivatives)
Zolmitriptan N-Oxide 1,3-oxazolidin-2-one + indole Indole-methyl group at C4 Metabolite of Zolmitriptan (migraine therapy)
4-Benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one 1,3-oxazolidin-2-one Long fluorocarbon chain at C5 Enhanced lipophilicity (crystallography study)

Key Comparative Insights

The target compound’s 4-(trifluoromethoxy)benzoyl group may mimic this behavior but with altered electronic properties due to the trifluoromethoxy group’s electron-withdrawing nature. Trifluoromethyl vs. Trifluoromethoxy: The compound in uses a trifluoromethylphenyl group linked via an ethylamine chain, which may prioritize passive diffusion over targeted binding compared to the target’s benzoyl-pyrrolidine motif .

Oxazolidinone Core Modifications: Zolmitriptan N-Oxide () demonstrates that indole-oxazolidinone hybrids can achieve CNS penetration, implying that the target compound’s pyrrolidine-benzoyl moiety might be optimized for peripheral targets to avoid off-brain effects . Fluorinated side chains () significantly increase lipophilicity (clogP > 4), suggesting the target compound’s trifluoromethoxy group balances hydrophobicity and metabolic stability better than long fluorocarbon chains .

Stereochemical Considerations: Pyrrolidine stereochemistry (e.g., 3R vs. 3S in ) critically impacts activity in analogs like 1a/1b.

Biological Activity

3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound notable for its potential biological activities. Its structure includes a trifluoromethoxy group, a benzoyl moiety, a pyrrolidine ring, and an oxazolidinone framework, making it a promising candidate in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is C15H15F3N2O4C_{15}H_{15}F_3N_2O_4. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for drug design.

PropertyValue
Molecular Weight348.29 g/mol
CAS Number2097893-86-0
IUPAC Name3-[1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group is known to enhance binding affinity and selectivity. The oxazolidinone ring provides additional interaction sites that may contribute to its pharmacological effects.

Biological Activity

Research indicates that compounds containing oxazolidinone structures exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds similar to 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one have demonstrated significant antibacterial and antifungal properties. Studies have shown that derivatives with the oxazolidinone core can inhibit various bacterial strains, including resistant strains like MRSA .
  • Anticancer Properties : Some oxazolidinone derivatives have been investigated for their anticancer potential. They may act through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Antimicrobial Efficacy

A study by Dhumal et al. (2016) explored the antibacterial activity of various oxazolidinone derivatives against Mycobacterium bovis. The most effective compounds exhibited strong inhibition against both active and dormant states of the bacteria, suggesting their potential as antitubercular agents .

Structure-Activity Relationship (SAR)

Research on SAR has highlighted that modifications in the oxazolidinone structure can significantly influence biological activity. For instance, the introduction of different substituents at specific positions on the benzoyl moiety can enhance antimicrobial efficacy while reducing cytotoxicity .

Comparative Analysis with Similar Compounds

The following table compares 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-oneHighModerateEnhanced metabolic stability
3-{1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-oneModerateLowLacks trifluoromethoxy group
3-{1-[4-(Methoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-oneLowModerateLess lipophilic compared to trifluoromethoxy

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